((1-(呋喃-2-基)乙基)氨基甲酰)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

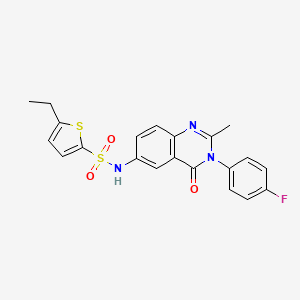

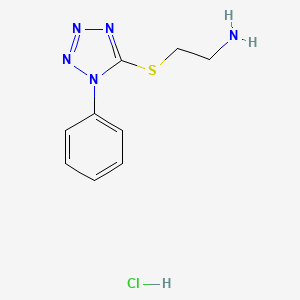

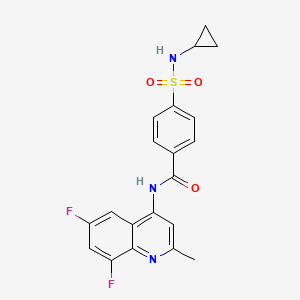

The synthesis of furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, often involves multicomponent reactions . These reactions do not require any isolation of intermediates . The synthesis of furan compounds has been a topic of interest in recent years due to their wide range of advantageous biological and pharmacological properties .Molecular Structure Analysis

The molecular structure of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine includes a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . The compound has a molecular weight of 212.205.Chemical Reactions Analysis

Furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, are known for their reactivity. They can participate in a variety of chemical reactions, including 1,3-dipolar cycloaddition reactions . These reactions are often used in the synthesis of complex molecules .科学研究应用

Glycine/NMDA Receptor Antagonists

类似乙基1-N-氨甲酰-3-氧喹啉-2-羧酸酯的化合物,与((1-(呋喃-2-基)乙基)氨甲酰)甘氨酸具有结构相似性,已被研究其与甘氨酸/NMDA和AMPA受体的结合活性。这些具有空间约束侧链的化合物显示出作为甘氨酸/NMDA受体拮抗剂的潜力,这对神经学研究是重要的 (Varano et al., 2001)。

糖-甘氨酸模型系统中呋喃的形成

关于糖-甘氨酸模型中呋喃形成的研究揭示了pH值、温度和加热时间对呋喃水平的影响。这项研究对于理解食品加工中呋喃形成及其潜在健康风险至关重要 (Nie et al., 2013)。

从呋喃衍生物合成吡咯

使用呋喃衍生物,如甘氨酸甲酯,合成1,2,4-三取代吡咯的研究突显了这些化合物生产的新途径。这样的合成对于开发新的药物和化学品是重要的 (Friedrich et al., 2002)。

糖苷酶抑制活性

合成呋喃衍生物,如5-(1',4'-二去氧-1',4'-亚胺-d-赤霉糖基)-2-甲基-3-呋喃酸,以及对其抑制糖苷酶活性的测试表明了开发特定酶的选择性抑制剂的潜力。这对设计新的治疗剂有着重要意义 (Moreno‐Vargas et al., 2003)。

与氨基酸的反应性

关于呋喃代谢物,如顺-2-丁烯-1,4-二醛,与甘氨酸等氨基酸的反应性的研究有助于理解呋喃暴露的潜在毒理学影响。这对评估与呋喃相关的健康风险具有重要意义 (Chen et al., 1997)。

合成受限同苯丙氨酸类似物

从乙酰呋喃等呋喃衍生物出发,对2-(2-芳基环丙基)甘氨酸的对映选择性合成对于生产氨基酸的构象受限类似物在药物开发中是重要的 (Demir et al., 2004)。

未来方向

Furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, have been the subject of ongoing research due to their wide range of biological activities . They are considered valuable sources for pharmaceutical applications . The rapid progress in genomic information significantly stimulates the search for secondary metabolite producers and secondary metabolite biosynthesis .

属性

IUPAC Name |

2-[1-(furan-2-yl)ethylcarbamoylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-6(7-3-2-4-15-7)11-9(14)10-5-8(12)13/h2-4,6H,5H2,1H3,(H,12,13)(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUFHXQTVGNAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1-(Furan-2-yl)ethyl)carbamoyl)glycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2452704.png)

![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2452712.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2452713.png)

![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)